2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde
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Overview
Description
2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde is a chemical compound that belongs to the class of imidazolidines. Imidazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a phenylethyl group attached to the imidazolidine ring, along with two oxo groups and an aldehyde group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carboxylic acid.
Reduction: Formation of 2,5-Dihydroxy-4-(2-phenylethyl)imidazolidine-4-carbaldehyde.
Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The phenylethyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-4-imidazolidinyl)acetyl chloride
- 2,5-Dioxo-1-phenyl-4-imidazolidinyl)acetic acid
- 3-(2,5-Dioxo-3-phenyl-1-imidazolidinyl)propanenitrile
Uniqueness
2,5-Dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazolidine derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
6630-52-0 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,5-dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c15-8-12(10(16)13-11(17)14-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,16,17) |
InChI Key |
KSRNDLKFDMNJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)C=O |
Origin of Product |
United States |
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